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Compound Name:
Ald-Ph-PEG4-bis-PEG3-

methyltetrazine

Cat. No.: B11930400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed for the

precise construction of complex biomolecular conjugates, particularly antibody-drug conjugates

(ADCs). This linker features two distinct types of bioorthogonal reactive handles: two

methyltetrazine groups for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and one

aldehyde group for the formation of hydrazone or oxime bonds. The polyethylene glycol (PEG)

spacers enhance solubility and reduce steric hindrance during conjugation.[1][2]

The orthogonality of these reactions allows for the sequential and site-specific conjugation of

different molecular entities, such as a targeting antibody, a cytotoxic payload, and an imaging

agent, onto a single scaffold.[3] The methyltetrazine groups react with high efficiency and

kinetics with strained alkenes like trans-cyclooctene (TCO), while the aldehyde group

selectively reacts with molecules containing hydrazide or aminooxy functionalities.[1][4] This

dual reactivity provides a powerful tool for the development of next-generation ADCs and other

targeted therapeutics.[5]
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Property Value Reference

Molecular Formula C₆₆H₉₄N₁₄O₁₉ [6]

Molecular Weight 1387.53 g/mol [6]

Appearance Red oil [1]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO
[1]

Storage -20°C [1]

Reaction Principle
The conjugation strategy for Ald-Ph-PEG4-bis-PEG3-methyltetrazine involves two

independent, bioorthogonal reactions:

Hydrazone/Oxime Bond Formation: The aldehyde group reacts with a hydrazide- or

aminooxy-functionalized molecule (e.g., a drug payload) to form a stable hydrazone or oxime

linkage. This reaction is often catalyzed by aniline and proceeds efficiently at slightly acidic to

neutral pH.[7][8] Oxime bonds are generally more stable than hydrazone bonds, especially

under acidic conditions.[9][10]

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The two methyltetrazine

groups react with trans-cyclooctene (TCO)-functionalized molecules (e.g., antibodies) in a

[4+2] cycloaddition. This "click chemistry" reaction is extremely fast, highly specific, and

proceeds under mild, aqueous conditions without the need for a catalyst.[11]

The orthogonality of these reactions allows for a controlled, stepwise approach to the synthesis

of trifunctional conjugates.
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Step 1: Hydrazone/Oxime Ligation

Step 2: iEDDA Cycloaddition

Ald-Ph-PEG4-bis-PEG3-methyltetrazine
Payload-Linker-bis-Tetrazine

Reaction 1
(pH 5-7, Aniline catalyst)

Hydrazide/Aminooxy-Payload

Antibody-Linker(Payload)-Imaging Agent

Reaction 2
(Physiological pH)

TCO-Antibody

TCO-Imaging Agent

Click to download full resolution via product page

Figure 1: Sequential conjugation workflow for Ald-Ph-PEG4-bis-PEG3-methyltetrazine.

Experimental Protocols
This protocol describes a general procedure for a sequential two-step conjugation. It is

recommended to first conjugate the hydrazide/aminooxy-functionalized molecule to the

aldehyde group, followed by the iEDDA reaction with TCO-modified molecules. This sequence

is often preferred because the oxime/hydrazone formation can be slower and may require

specific catalytic conditions, while the iEDDA reaction is rapid and proceeds under a broader

range of conditions.

Materials and Reagents
Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Hydrazide- or aminooxy-functionalized payload
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TCO-functionalized antibody

TCO-functionalized imaging agent (optional)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Sodium acetate buffer (100 mM, pH 5.5)

Aniline solution (e.g., 100 mM in DMF)

Quenching reagent (e.g., hydroxylamine for aldehyde, excess TCO for tetrazine)

Purification columns (e.g., SEC, HIC)[12][13]

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Protocol 1: Conjugation of Hydrazide/Aminooxy-Payload
to the Aldehyde Linker

Reagent Preparation:

Dissolve Ald-Ph-PEG4-bis-PEG3-methyltetrazine in anhydrous DMF or DMSO to a

stock concentration of 10 mM.

Dissolve the hydrazide- or aminooxy-functionalized payload in a compatible solvent (e.g.,

DMF, DMSO, or aqueous buffer) to a stock concentration of 10-20 mM.

Conjugation Reaction:

In a reaction vessel, add the Ald-Ph-PEG4-bis-PEG3-methyltetrazine solution.

Add 1.5 to 3 molar equivalents of the hydrazide/aminooxy-payload to the linker solution.

If using an aqueous buffer system, adjust the pH to 5.5-6.5 using sodium acetate buffer.

For organic solvents, this is not necessary.
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Add aniline catalyst to a final concentration of 10-20 mM.

Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The

reaction progress can be monitored by HPLC-MS.

Purification (Optional but Recommended):

Upon completion, the resulting payload-linker conjugate can be purified from excess

payload and catalyst using reverse-phase HPLC or a suitable solid-phase extraction

(SPE) cartridge. This step is crucial to ensure clean starting material for the subsequent

iEDDA reaction.

Protocol 2: iEDDA Conjugation to TCO-Modified
Molecules

Reagent Preparation:

Prepare the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

Dissolve the purified payload-linker conjugate from Protocol 1 in PBS or a compatible

buffer.

If a third component is being added, prepare the TCO-functionalized imaging agent in a

suitable buffer.

Conjugation Reaction:

To the TCO-modified antibody solution, add 1.5 to 5 molar equivalents of the payload-

linker conjugate.

If applicable, add the TCO-functionalized imaging agent. The stoichiometry will depend on

the desired final product.

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is

typically very fast. The disappearance of the characteristic pink/red color of the tetrazine

can be a visual indicator of reaction progression.[11]

Purification of the Final Conjugate:
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Remove excess payload-linker conjugate and other small molecules using size-exclusion

chromatography (SEC) or tangential flow filtration (TFF).[14]

If different species of ADCs with varying drug-to-antibody ratios (DAR) are formed,

hydrophobic interaction chromatography (HIC) can be used for separation.[12]

Characterization of the Final Conjugate
Analytical Method Parameter Measured Reference

UV-Vis Spectroscopy

Drug-to-Antibody Ratio (DAR)

by measuring absorbance at

280 nm (antibody) and at the

specific wavelength for the

payload and/or tetrazine

adduct.

[11]

Hydrophobic Interaction

Chromatography (HIC)

Separation and quantification

of different DAR species.
[12]

Size-Exclusion

Chromatography (SEC)

Assessment of aggregation

and purity of the ADC.
[14]

Mass Spectrometry (MS)

Confirmation of successful

conjugation and determination

of the precise mass of the

ADC, confirming the DAR.

Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformation during the two-step conjugation

process.
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Figure 2: Chemical reaction schematic of the two-stage conjugation.

Conclusion
The Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker offers a versatile and efficient platform for

the construction of multi-component bioconjugates. The bioorthogonal nature of its reactive

groups enables a controlled and sequential conjugation strategy, which is highly advantageous

for the development of well-defined and homogeneous ADCs. The detailed protocols and

characterization methods provided in these application notes serve as a comprehensive guide

for researchers in the field of targeted drug delivery and bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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